
3-(二氟甲氧基)-2-氟苯甲酸
描述
3-(Difluoromethoxy)-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 . It is a solid substance and is stored in a dry environment at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-(difluoromethoxy)-2-fluorobenzoic acid is 1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H, (H,11,12) .Physical And Chemical Properties Analysis
3-(Difluoromethoxy)-2-fluorobenzoic acid is a solid substance . It is stored in a dry environment at a temperature between 2-8°C .科学研究应用
合成和化学性质
- 3-(二氟甲氧基)-2-氟苯甲酸作为二氟甲氧基芳烃的衍生物,可以用氟仿作为二氟卡宾源进行合成。该过程涉及将酚转化为其二氟甲氧基衍生物,突出了合成有机化学中化学通用性和潜在应用 (Thomoson & Dolbier, 2013).
环境和生物降解研究
- 某些微生物(如鞘氨醇单胞菌属)对氟苯甲酸生物降解的研究提供了对环境过程的见解。这项研究有助于了解氟化合物的生物降解途径及其对生态系统的影响 (Boersma 等人,2004).
材料科学和 MOF 应用
- 在材料科学中,2-氟苯甲酸(一种相关化合物)用于合成稀土金属有机骨架(MOF)。这些 MOF 在气体吸附和分离方面显示出潜力,突出了氟化化合物在先进材料应用中的作用 (Vizuet 等人,2021).
配位聚合物中的磁性
- 使用氟苯甲酸衍生物对叠氮化铜配位聚合物的研究表明,这些化合物如何影响此类聚合物的磁性和结构。这对开发具有特定磁性的新材料具有影响 (Liu 等人,2017).
化学中的构象分析
- 对氨基氟苯甲酸(在结构上与 3-(二氟甲氧基)-2-氟苯甲酸相关)的研究有助于了解氟化对分子构象和相互作用的影响。此类见解对于设计具有特定性质和行为的分子至关重要 (Silla 等人,2013).
有机合成中的氟化
- 氟化合物的合成,包括与 3-(二氟甲氧基)-2-氟苯甲酸相关的化合物,是有机化学中的一个关键领域。由于其独特的性质,这些化合物在开发药物和农用化学品中很有价值 (Furuya 等人,2009).
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
The primary target of 3-(difluoromethoxy)-2-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are involved in the EMT process . It also increases the expression of E-cadherin, a protein that helps cells stick together, maintaining the structure and integrity of the tissue . Furthermore, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which plays a significant role in the pathogenesis of pulmonary fibrosis . By inhibiting the phosphorylation of Smad2/3 proteins, it disrupts the formation of the Smad complex, which is essential for the regulation of gene expression and the triggering of the EMT process in epithelial cells .
Pharmacokinetics
The compound’s effects on pulmonary fibrosis suggest that it can reach the lungs and exert its action effectively .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .
Action Environment
The environment in which the compound acts is primarily the lung tissue, where it interacts with type 2 lung epithelial cells
生化分析
Biochemical Properties
3-(Difluoromethoxy)-2-fluorobenzoic acid plays a significant role in biochemical reactions due to its structural features. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in the epithelial-mesenchymal transformation (EMT) process, such as α-SMA, vimentin, and collagen I . The compound also increases the expression of E-cadherin, a protein crucial for cell-cell adhesion . These interactions suggest that 3-(difluoromethoxy)-2-fluorobenzoic acid may modulate cellular processes by affecting the expression and activity of key biomolecules.
Cellular Effects
The effects of 3-(difluoromethoxy)-2-fluorobenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in A549 cells, the compound inhibits the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition leads to reduced EMT and decreased extracellular matrix deposition, highlighting the compound’s potential in regulating cellular processes related to fibrosis and inflammation .
Molecular Mechanism
At the molecular level, 3-(difluoromethoxy)-2-fluorobenzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits the phosphorylation of Smad2/3 proteins, preventing their complex formation with Smad4 and subsequent translocation to the nucleus . This inhibition disrupts the TGF-β1-induced EMT process, thereby reducing the expression of fibrosis-related genes . Additionally, the compound’s interaction with E-cadherin suggests a role in maintaining epithelial integrity and preventing cellular transformation .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(difluoromethoxy)-2-fluorobenzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its inhibitory effects on EMT and fibrosis in both in vitro and in vivo models
Dosage Effects in Animal Models
In animal models, the effects of 3-(difluoromethoxy)-2-fluorobenzoic acid vary with different dosages. Studies have shown that at lower doses, the compound effectively reduces fibrosis and inflammation without causing significant adverse effects . At higher doses, there may be potential toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and toxicity profiles need to be carefully evaluated to ensure safe and effective use.
Metabolic Pathways
3-(Difluoromethoxy)-2-fluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting overall cellular function . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 3-(difluoromethoxy)-2-fluorobenzoic acid within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and efficacy . Studies have shown that the compound is efficiently transported across cellular membranes, ensuring its availability at target sites .
Subcellular Localization
The subcellular localization of 3-(difluoromethoxy)-2-fluorobenzoic acid plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization patterns can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(difluoromethoxy)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOEWNTYLNQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



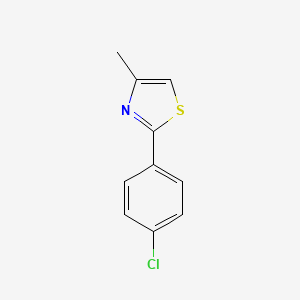
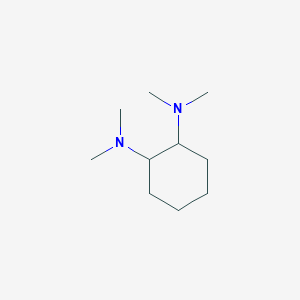
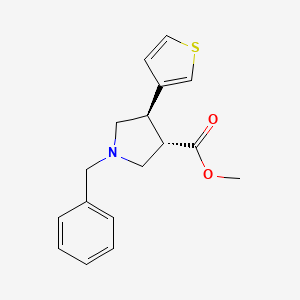
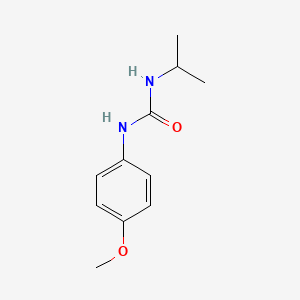
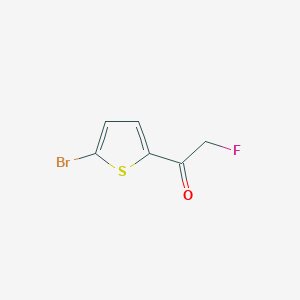


![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)
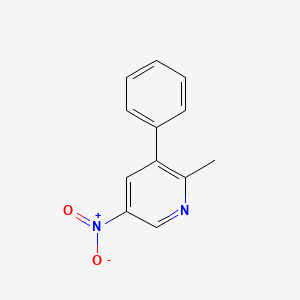
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)
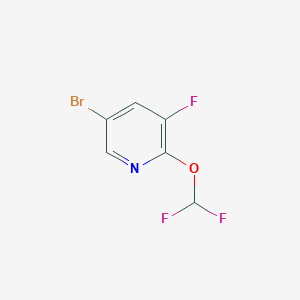
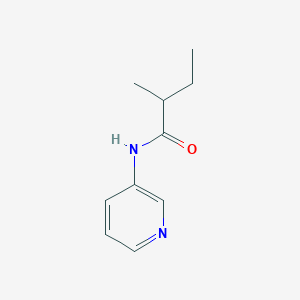
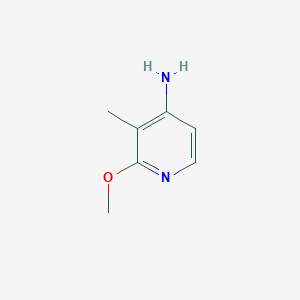
![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)